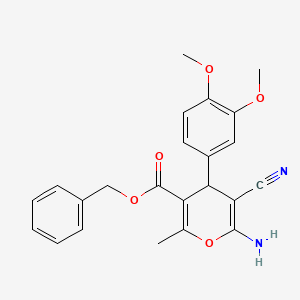![molecular formula C16H23NOS B4104744 1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone](/img/structure/B4104744.png)
1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone is a chemical compound with a complex structure that includes a piperidine ring, a sulfanyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the piperidine ring and the attachment of the sulfanyl and methylphenyl groups. Common reagents used in the synthesis include piperidine, methylphenyl sulfide, and ethanone derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include steps to recycle and reuse reagents, making the production more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield simpler hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone
- 1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone
- 1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-bromophenyl)sulfanyl]ethanone
Uniqueness
1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-12-4-6-15(7-5-12)19-11-16(18)17-9-13(2)8-14(3)10-17/h4-7,13-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGSTRHETVAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL](/img/structure/B4104665.png)
![2-{[3-(3,4-dimethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104669.png)
![2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide](/img/structure/B4104675.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4104677.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B4104680.png)
![2-amino-7-(4-tert-butylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4104701.png)
![1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B4104705.png)
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)
![1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine](/img/structure/B4104715.png)
![1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE](/img/structure/B4104727.png)
![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4104734.png)
![[3-(Benzyloxy)phenyl][4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4104736.png)

![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4104751.png)
